2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-
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Overview
Description
6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one involves several steps. One common method includes the reaction of 6-methyl-4-hydroxy-2-pyrone with trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like methanol, and the progress is monitored using thin-layer chromatography (TLC) .
Chemical Reactions Analysis
6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one can be compared to other similar compounds such as:
6-Methyl-4-hydroxy-2-pyrone: This compound is a precursor in the synthesis of 6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one and shares some structural similarities.
4-Trimethylsilyloxy-6-methyl-2-pyrone: This compound has a similar pyrone core but with different substituents, leading to different chemical properties and applications
Properties
CAS No. |
502624-16-0 |
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Molecular Formula |
C11H14O2Si |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-methyl-4-(2-trimethylsilylethynyl)pyran-2-one |
InChI |
InChI=1S/C11H14O2Si/c1-9-7-10(8-11(12)13-9)5-6-14(2,3)4/h7-8H,1-4H3 |
InChI Key |
ILCXSMZNUMWWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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